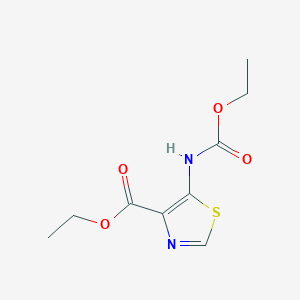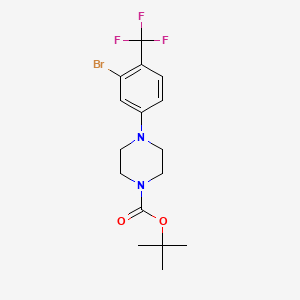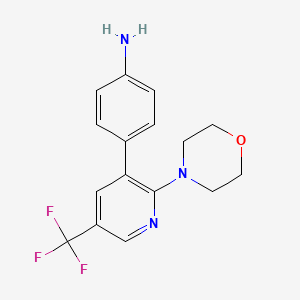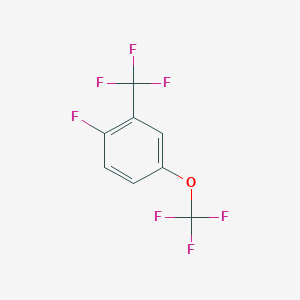![molecular formula C6H12O6 B1443872 D-[1,2,3-<sup>13</sup>C<sub>3</sub>]Glucose CAS No. 478529-32-7](/img/structure/B1443872.png)
D-[1,2,3-13C3]Glucose
Vue d'ensemble
Description
D-[1,2,3-13C3]Glucose is a labeled D-glucose used as a cellular energy source and in various metabolic processes .
Synthesis Analysis
D-[1,2,3-13C3]Glucose is synthesized using various metabolic processes . It has been used in the enzymatic synthesis of D-Glucose-based surfactants . A series of novel D-glucose-derived 1,2,3-triazoles have also been synthesized in excellent yields .Molecular Structure Analysis
The molecular weight of D-[1,2,3-13C3]Glucose is 183.14 . It has the molecular formula (13C)3C3H12O6 .Chemical Reactions Analysis
D-Gluconic acid, the C1-oxidized form of D-glucose, can be obtained through the hydrolysis of D-gluconolactone . Glucose oxidase catalyzes the oxidation of glucose to form hydrogen peroxide, which then reacts with a dye in the presence of peroxidase to give a stable-colored product .Physical and Chemical Properties Analysis
Glucose is a monosaccharide, which is another term for simple sugar. It is one of three monosaccharides that are used by the body, but it is the only one that can be used directly to produce ATP . Glucose contains four asymmetrical carbon atoms in its structure .Applications De Recherche Scientifique
Recherche Métabolique dans les Maladies
D-[1,2,3-13C3]Glucose est crucial pour l'étude des voies métaboliques dans les maladies telles que le diabète, le cancer et les troubles métaboliques. Le marquage isotopique stable permet un suivi précis du métabolisme du glucose dans l'organisme, fournissant des informations sur la manière dont les maladies modifient les processus métaboliques .
Médecine du Sport et Performance
Les chercheurs utilisent this compound pour étudier l'impact du glucose sur la performance sportive. En suivant le métabolisme de ce composé pendant l'exercice, les scientifiques peuvent comprendre comment la production d'énergie affecte l'endurance et la récupération .
Fabrication de Nanoparticules d'Or
Dans le domaine de la nanotechnologie, this compound aide à la synthèse de nanoparticules d'or. Ces nanoparticules sont utilisées pour la détection colorimétrique des agents pathogènes alimentaires, offrant une analyse rapide et spécifique cruciale pour le diagnostic précoce des maladies infectieuses .
Profilage Métabolique Dynamique
Le composé est utilisé dans le profilage métabolique dynamique, en particulier dans l'étude des tumeurs pancréatiques. Il aide à comprendre les altérations métaboliques dans les cellules cancéreuses, ce qui peut conduire au développement de thérapies ciblées .
Étude de la Voie Pentose Phosphate Non Oxydative
this compound est un outil essentiel pour étudier la voie pentose phosphate non oxydative. Cette voie est essentielle pour la synthèse des nucléotides et la défense antioxydante, et son étude peut contribuer à comprendre divers mécanismes de la maladie .
Diagnostic Moléculaire
Le rôle du composé dans le diagnostic moléculaire est significatif. Il est utilisé en conjonction avec l'amplification isotherme en boucle (LAMP) pour la détection colorimétrique, simplifiant le processus et réduisant les temps de réaction pour le diagnostic des bactéries infectieuses .
Mécanisme D'action
Target of Action
D-[1,2,3-13C3]Glucose, a labeled form of D-glucose, primarily targets the glucose transporters and enzymes involved in glucose metabolism . These include the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2), which play predominant roles in intestinal transport of glucose into the circulation .
Mode of Action
D-[1,2,3-13C3]Glucose interacts with its targets in a similar manner to D-glucose. It is transported into cells via glucose transporters and is metabolized through glycolysis and other metabolic pathways . The 13C label allows for the tracking of glucose metabolism, providing valuable information about metabolic processes.
Biochemical Pathways
D-[1,2,3-13C3]Glucose participates in several biochemical pathways, including glycolysis and gluconeogenesis . In glycolysis, glucose is converted to pyruvic acid, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . Gluconeogenesis, on the other hand, is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Pharmacokinetics
The pharmacokinetics of D-[1,2,3-13C3]Glucose is similar to that of D-glucose. It is absorbed from the digestive tract, distributed throughout the body, metabolized in cells, and the waste products are excreted .
Result of Action
The metabolism of D-[1,2,3-13C3]Glucose results in the production of energy and metabolic intermediates. It acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation . The 13C label allows for the tracking of these processes, providing valuable insights into cellular metabolism .
Action Environment
Environmental factors can influence the action of D-[1,2,3-13C3]Glucose. For instance, lifestyle factors such as diet and physical activity can affect glucose metabolism . Exposure to environmental pollutants has also been associated with an increased risk of type 2 diabetes, a disease characterized by impaired glucose metabolism . Therefore, the action, efficacy, and stability of D-[1,2,3-13C3]Glucose can be influenced by various environmental factors .
Orientations Futures
Continuous glucose monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . Future challenges in closed-loop technology include the development of fully closed-loop systems that do not require user input for meal announcements or carbohydrate counting .
Propriétés
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VJPMIEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)




![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)


